An In-depth Technical Guide to Methyl (2-chloro-6-methylphenyl)acetate
An In-depth Technical Guide to Methyl (2-chloro-6-methylphenyl)acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl (2-chloro-6-methylphenyl)acetate, a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. Due to its status as a less common chemical entity, this document outlines a probable synthetic route, predicted physicochemical and spectroscopic properties, and essential safety and handling protocols. The information herein is synthesized from established chemical principles and data from structurally analogous compounds, offering a robust resource for professionals in the chemical and pharmaceutical sciences.
Introduction and Chemical Identity
Methyl (2-chloro-6-methylphenyl)acetate is a substituted phenylacetic acid ester. While a specific CAS number for this compound is not readily found in major chemical databases, its molecular structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the chloro and methyl groups on the phenyl ring can influence the molecule's steric and electronic properties, making it an interesting candidate for structure-activity relationship (SAR) studies.
Table 1: Predicted Physicochemical Properties of Methyl (2-chloro-6-methylphenyl)acetate
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₁ClO₂ | |
| Molecular Weight | 198.65 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar phenylacetates |
| Boiling Point | > 200 °C (estimated) | Extrapolated from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Typical for organic esters |
| CAS Number | Not assigned | As of the date of this publication |
Proposed Synthesis: Fischer-Speier Esterification
The most direct and classical approach to synthesizing Methyl (2-chloro-6-methylphenyl)acetate is through the Fischer-Speier esterification of its parent carboxylic acid, (2-chloro-6-methylphenyl)acetic acid, with methanol in the presence of an acid catalyst.[1] This method is widely used for the preparation of esters from carboxylic acids and alcohols.[2][3]
The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol (methanol) or to remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.[4]
Caption: Proposed workflow for the synthesis of Methyl (2-chloro-6-methylphenyl)acetate.
Detailed Experimental Protocol
Materials:
-
(2-chloro-6-methylphenyl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-chloro-6-methylphenyl)acetic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure Methyl (2-chloro-6-methylphenyl)acetate.
Predicted Spectroscopic Properties
The structural confirmation of the synthesized Methyl (2-chloro-6-methylphenyl)acetate would rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.7 ppm.[5] - A singlet for the benzylic protons (-CH₂-) around 3.8-4.0 ppm. - A multiplet for the aromatic protons in the region of 7.0-7.4 ppm. - A singlet for the aromatic methyl group (-CH₃) protons around 2.3 ppm. |
| ¹³C NMR | - A peak for the ester carbonyl carbon (~170-172 ppm). - Peaks for the aromatic carbons (125-140 ppm). - A peak for the methyl ester carbon (~52 ppm). - A peak for the benzylic carbon (~40 ppm). - A peak for the aromatic methyl carbon (~19-21 ppm).[6] |
| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹.[7][8][9] - C-O stretching bands in the region of 1300-1000 cm⁻¹.[7] - C-H stretching bands for aromatic and aliphatic protons. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). - Fragmentation patterns typical for phenylacetates, such as the loss of the methoxycarbonyl group.[10][11] |
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Caption: Analytical workflow for the structural elucidation of the target compound.
Applications in Research and Drug Development
Substituted phenylacetic acids and their esters are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.[12] The presence of a chlorine atom and a methyl group on the aromatic ring can significantly influence the biological activity of a parent molecule.
-
Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modifications.
-
Structure-Activity Relationship (SAR) Studies: The unique substitution pattern of Methyl (2-chloro-6-methylphenyl)acetate makes it a useful tool for medicinal chemists to probe the steric and electronic requirements of a biological target.
Safety, Handling, and Toxicology
As a chlorinated aromatic compound, Methyl (2-chloro-6-methylphenyl)acetate should be handled with care, assuming it may possess toxicological properties similar to other compounds in its class.[13][14][15][16]
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should always be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves are recommended.
5.2. Handling and Storage
-
Ventilation: All work with this compound should be conducted in a well-ventilated chemical fume hood.[14]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
5.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5.4. Toxicological Profile (Predicted)
The toxicological properties of Methyl (2-chloro-6-methylphenyl)acetate have not been explicitly determined. However, based on data from related chlorinated aromatic compounds and phenylacetic acid derivatives, the following potential hazards should be considered:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Metabolism: It is anticipated that the ester would be hydrolyzed in vivo to (2-chloro-6-methylphenyl)acetic acid and methanol. The toxicity of these metabolites should be considered.[17][18]
-
Chronic Exposure: Long-term exposure to chlorinated aromatic compounds can have adverse effects on various organs, including the liver and kidneys.[15][16]
Conclusion
Methyl (2-chloro-6-methylphenyl)acetate represents a potentially valuable, albeit not widely available, chemical intermediate. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and safe handling. The proposed Fischer-Speier esterification protocol is a robust and well-established method for its preparation. The predicted spectroscopic data and safety guidelines, derived from analogous compounds, offer a solid foundation for researchers and drug development professionals to work with this molecule. As with any novel compound, all experimental work should be conducted with the utmost care and adherence to safety protocols.
References
- BenchChem. (2025).
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- Quimicaorganica.org. (n.d.). IR Spectrum: Esters.
- TCI AMERICA. (n.d.).
- Guidechem. (n.d.). Acetic acid 2-chloro-6-methylphenyl ester 6341-98-6 wiki.
- Pasadena City College. (n.d.). IR Spectroscopy of Esters.
- Workman, J., & Varghese, A. (2020, December 20). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
- ChemistNATE. (2020, August 17).
- OrgoSolver. (n.d.).
- Industrial & Engineering Chemistry Research. (n.d.). Reaction Kinetics and Mechanism for the Gas- and Liquid-Phase Esterification of Acetic Acid with Methanol on Tungstated Zirconia.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Kumar, A., Singh, S. K., & Sharma, C. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Semantic Scholar.
- J&K Scientific LLC. (2025, February 23).
- Kumar, A., Singh, S. K., & Sharma, C. (2023, June 2).
- PMC. (2025, September 25). Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties.
- ChemicalBook. (n.d.).
- Royal Society of Chemistry. (2021, July 29).
- O.N.E. (2018, September 19).
- Wikipedia. (n.d.).
- Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid.
- Beilstein Journals. (2025, April 25).
- ResearchGate. (n.d.).
- USC Nanofab Wiki. (n.d.).
- OxyChem. (n.d.).
- Google Patents. (n.d.). US3864384A - Substituted phenylacetic acid compounds.
- ChemicalBook. (n.d.).
- Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
- Taylor & Francis. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References.
- The Good Scents Company. (2014, August 14). PHENYLACETIC ACID C8H8O2.
- HMDB. (n.d.). PHENYLACETIC ACID.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770).
- Alfa Chemistry. (n.d.). CAS 4408-60-0 (2,4,6-Trimethylphenyl)acetic acid.
- ChemicalBook. (2022, December 30). 2-(CHLOROMETHYL)PHENYLACETIC ACID | 95335-46-9.
- MilliporeSigma. (n.d.). 2-Chloro-6-(trifluoromethyl)phenylacetic acid | 886500-31-8.
- ChemicalBook. (n.d.). 2-Chlorophenylacetic acid synthesis.
- MassBank. (2008, October 21). Organic compounds.
- Inventiva Pharma. (n.d.).
- Chemaxon Docs. (n.d.).
- FooDB. (2015, May 7).
- PubMed. (2010, December 15).
- European Patent Office. (n.d.). EP 0098058 B1 - Synthesis of phenylacetic acid esters.
- PMC. (n.d.).
- Chemistry LibreTexts. (2022, July 11). 15.2: NMR Spectra - an introduction and overview.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Phenylacetic acid.
- ResearchGate. (n.d.).
- FooDB. (2010, April 8).
- NP-MRD. (2005, November 16). Showing NP-Card for Phenylacetic acid (NP0000651).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. orgosolver.com [orgosolver.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. IR Spectrum: Esters [quimicaorganica.org]
- 10. Methyl phenylacetate(101-41-7) MS spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. US3864384A - Substituted phenylacetic acid compounds - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. oxychem.com [oxychem.com]
- 15. ecolink.com [ecolink.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. one.oecd.org [one.oecd.org]
- 18. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
